molecular formula C17H14ClNO2 B2754895 methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate CAS No. 860611-52-5

methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Cat. No.: B2754895
CAS No.: 860611-52-5
M. Wt: 299.75
InChI Key: NWVIUNIJOJCBOI-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a 4-chlorobenzyl group attached to the nitrogen atom of the indole ring and a methyl ester group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the nitrogen atom of the indole ring reacts with 4-chlorobenzyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the indole ring with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: The corresponding alcohol of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity. The 4-chlorobenzyl group and the methyl ester group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    Methyl 1-benzyl-1H-indole-2-carboxylate: Similar structure but lacks the chlorine atom on the benzyl group.

    Methyl 1-(4-methylbenzyl)-1H-indole-2-carboxylate: Similar structure but has a methyl group instead of a chlorine atom on the benzyl group.

    Methyl 1-(4-fluorobenzyl)-1H-indole-2-carboxylate: Similar structure but has a fluorine atom instead of a chlorine atom on the benzyl group.

Uniqueness: The presence of the 4-chlorobenzyl group in methyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate imparts unique chemical and biological properties to the compound. The chlorine atom can influence the compound’s reactivity, binding affinity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-21-17(20)16-10-13-4-2-3-5-15(13)19(16)11-12-6-8-14(18)9-7-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVIUNIJOJCBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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